N-(2,6-Dimethylphenyl)-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide
Overview
Description
N-(2,6-Dimethylphenyl)-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound features a unique structure that includes a triazinoindole moiety, which is known for its diverse biological activities. The presence of the dimethylphenyl and propyl groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Triazinoindole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the intermediate compound to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in material science or as a specialty chemical.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide would depend on its specific biological target. Generally, compounds with a triazinoindole core may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide
- N-(2,6-dimethylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide
Uniqueness
The uniqueness of N-(2,6-Dimethylphenyl)-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group, in particular, may enhance its lipophilicity and ability to interact with biological membranes.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS/c1-4-12-27-17-11-6-5-10-16(17)20-21(27)24-22(26-25-20)29-13-18(28)23-19-14(2)8-7-9-15(19)3/h5-11H,4,12-13H2,1-3H3,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEAEOJNBVPEKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=C(C=CC=C4C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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